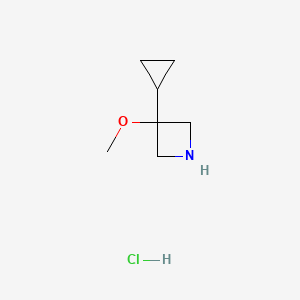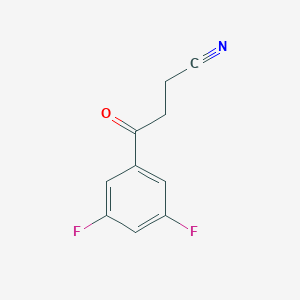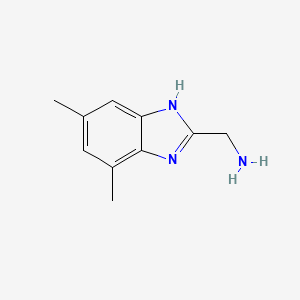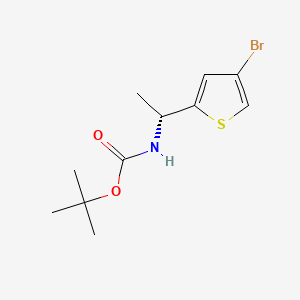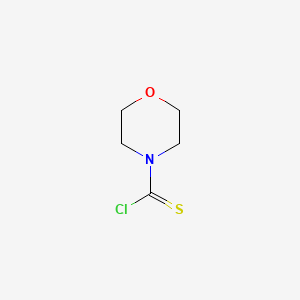![molecular formula C7H12F2O2 B15303181 [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol: is a chemical compound with the molecular formula C6H10F2O It is characterized by the presence of a difluoromethyl group, a methoxy group, and a cyclobutyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol typically involves the introduction of the difluoromethyl group into the cyclobutyl ring. One common method is the difluoromethylation of cyclobutylmethanol using difluoromethylating agents such as ClCF2H. The reaction is usually carried out under mild conditions, often at ambient temperature, to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve the desired product in high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. It can be used as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its difluoromethyl group can improve the pharmacokinetic properties of drugs, such as increasing their metabolic stability and bioavailability .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
- [3-(Difluoromethyl)cyclobutyl]methanol
- [3-(Methoxy)cyclobutyl]methanol
- [3-(Fluoromethyl)-3-methoxycyclobutyl]methanol
Comparison: Compared to similar compounds, [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol is unique due to the presence of both difluoromethyl and methoxy groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and increased biological activity. The difluoromethyl group, in particular, is known for its ability to improve the pharmacokinetic properties of molecules, making this compound a valuable tool in drug discovery and development .
Propiedades
Fórmula molecular |
C7H12F2O2 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
[3-(difluoromethyl)-3-methoxycyclobutyl]methanol |
InChI |
InChI=1S/C7H12F2O2/c1-11-7(6(8)9)2-5(3-7)4-10/h5-6,10H,2-4H2,1H3 |
Clave InChI |
IYQWTLPYAPTCDB-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC(C1)CO)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


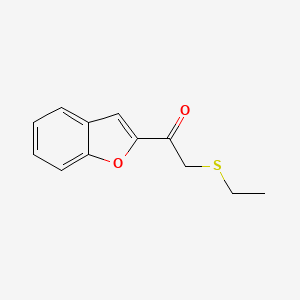
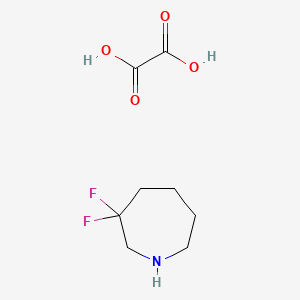
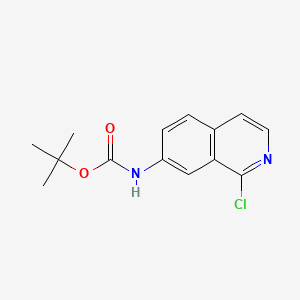
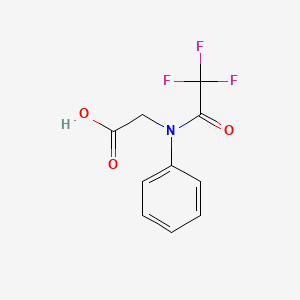
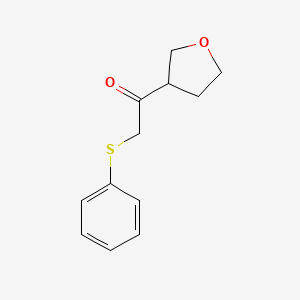
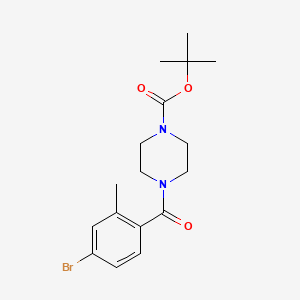
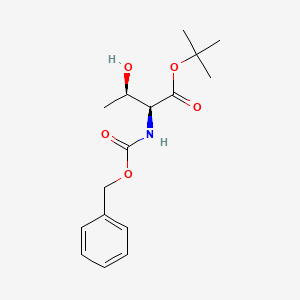
![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
